Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)-
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Overview
Description
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, bromination, and subsequent functionalization with various substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its triazole ring is known to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-((5-(3,5-dichloro-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)
- Acetamide, 2-((5-(3,5-difluoro-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)
Uniqueness
The uniqueness of Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of bromine atoms, for example, can enhance its binding affinity to certain biological targets and alter its electronic properties.
Properties
CAS No. |
97399-31-0 |
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Molecular Formula |
C24H19Br2N5O4S |
Molecular Weight |
633.3 g/mol |
IUPAC Name |
2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C24H19Br2N5O4S/c1-35-17-9-7-15(8-10-17)27-23(34)28-20(32)13-36-24-30-29-22(31(24)16-5-3-2-4-6-16)18-11-14(25)12-19(26)21(18)33/h2-12,33H,13H2,1H3,(H2,27,28,32,34) |
InChI Key |
RDXGMQDYURSZMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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